2-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine
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Overview
Description
2-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring fused with an oxazine ring, along with bromophenyl and diphenyl substituents. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine typically involves multi-step organic reactions One common method involves the initial formation of the pyrimidine ring through a condensation reaction between appropriate aldehydes and aminesThe final step involves the cyclization of the intermediate compounds to form the oxazine ring under controlled conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another bromophenyl-containing compound with potential biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar bromophenyl group and diverse biological applications.
Uniqueness
The uniqueness of 2-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrN3O/c1-19-18-26(30-27(29-19)22-12-14-23(28)15-13-22)31-24(20-8-4-2-5-9-20)16-17-25(32-31)21-10-6-3-7-11-21/h2-18,24-25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIJENUTSYKZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)N3C(C=CC(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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